molecular formula C6H9N3O B1442522 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 3649-44-3

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No. B1442522
CAS RN: 3649-44-3
M. Wt: 139.16 g/mol
InChI Key: JDIRDZIDLWZUIA-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol” is a chemical compound with the IUPAC name 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine . It has a molecular weight of 123.16 .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The InChI code for “4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol” is 1S/C6H9N3/c1-2-5-4-8-9-6(5)7-3-1/h4H,1-3H2,(H2,7,8,9) .

It has a molecular weight of 123.16 .

Scientific Research Applications

Analgesic Development

Finally, the compound’s influence on pain perception is under investigation, with the hope of developing new analgesic drugs that are more effective and have fewer side effects than current options.

Each of these applications represents a distinct field of research where 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol shows promise. Ongoing studies continue to reveal the compound’s versatility and potential in scientific research .

properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRDZIDLWZUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 3
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 4
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 5
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 6
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

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